Methyl 2-(benzo[d]isoxazol-5-yl)acetate chemical structure and properties
Methyl 2-(benzo[d]isoxazol-5-yl)acetate chemical structure and properties
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a heterocyclic compound featuring a benzisoxazole core, a scaffold of significant interest in medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs suggest potential applications in drug discovery, drawing parallels from the broader family of benzisoxazole derivatives which have demonstrated a wide array of pharmacological properties. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, a proposed synthetic pathway, and predicted spectroscopic data. Furthermore, it explores the potential therapeutic relevance of this molecule by examining the known biological activities of structurally related compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction and Chemical Identity
Methyl 2-(benzo[d]isoxazol-5-yl)acetate belongs to the 1,2-benzisoxazole class of aromatic heterocyclic compounds. The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of several clinically significant drugs.[1] The molecule is an ester derivative of (benzo[d]isoxazol-5-yl)acetic acid. It is important to distinguish it from its isomer, methyl 2-(benzo[d]oxazol-5-yl)acetate, which has a different arrangement of the nitrogen and oxygen atoms in the heterocyclic ring and, consequently, different chemical and biological properties.[2][3]
Chemical Structure
The chemical structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate consists of a benzene ring fused to an isoxazole ring, with a methyl acetate group attached to the 5-position of the benzisoxazole core.
![Chemical Structure of Methyl 2-(benzo[d]isoxazol-5-yl)acetate](https://i.imgur.com/8S7gZ5E.png)
Systematic (IUPAC) Name: Methyl 2-(1,2-benzisoxazol-5-yl)acetate
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Methyl 2-(benzo[d]isoxazol-5-yl)acetate are not widely available in the literature. The following table summarizes known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [4] |
| Molecular Weight | 191.19 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds |
| Purity | Commercially available with ≥95.0% purity. | [4] |
| InChI Key | ZFOQRBLYFJZAIU-UHFFFAOYSA-N | [4] |
| CAS Number | Not definitively available in searched literature. |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Methyl 2-(benzo[d]isoxazol-5-yl)acetate is not readily found in the surveyed literature, a plausible synthetic route can be devised based on established methods for the formation of the 1,2-benzisoxazole ring and subsequent functional group manipulations.
Proposed Synthetic Pathway
A potential multi-step synthesis could commence from a suitably substituted phenol, proceeding through the formation of the benzisoxazole core, followed by the introduction and elaboration of the acetic acid methyl ester side chain. One such conceptual pathway is outlined below.
Figure 1: Proposed synthetic workflow for Methyl 2-(benzo[d]isoxazol-5-yl)acetate.
Causality Behind Experimental Choices:
-
Formation of the Benzisoxazole Ring: The synthesis of the 1,2-benzisoxazole core often involves the cyclization of an ortho-substituted aromatic compound. Starting with a substituted acetophenone allows for modification to an aldehyde, which can then be converted to an oxime. Intramolecular cyclization of the oxime is a common method to form the isoxazole ring.
-
Introduction of the Acetic Acid Moiety: A Wittig reaction on the 5-formyl-1,2-benzisoxazole intermediate would introduce a two-carbon extension.[5][6][7][8] Subsequent conversion to a nitrile followed by hydrolysis provides the carboxylic acid, which can then be esterified to yield the final product.
Spectroscopic Characterization (Predicted)
In the absence of published experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic trends for related benzisoxazole and methyl acetate derivatives.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzisoxazole ring, the methylene protons of the acetate side chain, and the methyl protons of the ester group.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (C4) | ~ 7.8 - 8.0 | d | 1H |
| Aromatic-H (C6) | ~ 7.5 - 7.7 | dd | 1H |
| Aromatic-H (C7) | ~ 7.3 - 7.5 | d | 1H |
| Aromatic-H (C3) | ~ 8.5 - 8.7 | s | 1H |
| -CH₂- | ~ 3.8 | s | 2H |
| -OCH₃ | ~ 3.7 | s | 3H |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~ 170 - 172 |
| Aromatic Quaternary Carbons | ~ 110 - 165 |
| Aromatic CH Carbons | ~ 110 - 135 |
| -OCH₃ | ~ 52 - 53 |
| -CH₂- | ~ 40 - 42 |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1730 - 1750 | Strong |
| C=N (Isoxazole) | 1600 - 1650 | Medium |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Ester) | 1150 - 1250 | Strong |
| Aromatic C-H | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | 2850 - 3000 | Medium to Weak |
2.2.4. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 191. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 160, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z 132.
Potential Applications in Drug Development
The benzisoxazole scaffold is a key component in a variety of therapeutic agents, exhibiting a broad range of biological activities.[1] While specific studies on Methyl 2-(benzo[d]isoxazol-5-yl)acetate are limited, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Derivatives of 2-arylbenzoxazole-5-acetic acid have demonstrated significant potential as anticancer agents. These compounds are thought to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation. The acetic acid moiety at the 5-position has been shown to be important for cytotoxic activity.[9]
Figure 2: Potential mechanism of anticancer action for benzisoxazole derivatives.
Antimicrobial and Other Activities
Various benzisoxazole derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticonvulsant properties.[10] The specific substitution pattern on the benzisoxazole ring plays a crucial role in determining the type and potency of the biological activity.
Experimental Protocols
The following are generalized protocols that could be adapted for the synthesis and characterization of Methyl 2-(benzo[d]isoxazol-5-yl)acetate.
General Synthesis of a 5-Substituted Benzisoxazole Intermediate
This protocol describes a general method for the formation of a benzisoxazole ring from an ortho-hydroxyaryl oxime.
Materials:
-
Ortho-hydroxyaryl oxime derivative
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve the ortho-hydroxyaryl oxime in a minimal amount of ethanol.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water with stirring to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified benzisoxazole derivative.
General Protocol for Esterification
This protocol outlines the Fischer esterification of a carboxylic acid.
Materials:
-
(1,2-Benzisoxazol-5-yl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
Dissolve (1,2-Benzisoxazol-5-yl)acetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purify the product by column chromatography on silica gel if necessary.
Spectroscopic Analysis
4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
4.3.2. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
4.3.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Safety and Handling
Detailed toxicology data for Methyl 2-(benzo[d]isoxazol-5-yl)acetate are not available. However, based on related compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[11][12][13]
Conclusion
Methyl 2-(benzo[d]isoxazol-5-yl)acetate is a molecule with significant potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently sparse, its structural relationship to a class of compounds with proven and diverse biological activities makes it a compelling target for synthesis and biological evaluation. This guide has provided a comprehensive overview of its chemical properties, a proposed synthetic route, and predicted spectroscopic data to aid researchers in their exploration of this promising scaffold. Future studies to confirm its synthesis, fully characterize its properties, and evaluate its biological activity are warranted and could lead to the development of novel therapeutic agents.
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